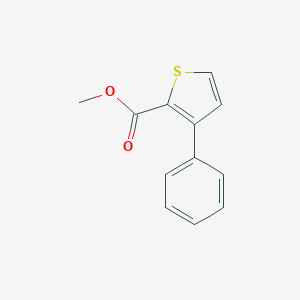

Methyl 3-Phenylthiophene-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSSOROTMWPECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589615 | |

| Record name | Methyl 3-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21676-89-1 | |

| Record name | 2-Thiophenecarboxylic acid, 3-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21676-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Phenylthiophene-2-carboxylate

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of Methyl 3-Phenylthiophene-2-carboxylate. As a potentially novel or less-documented compound, this guide synthesizes data from structurally analogous thiophene derivatives to forecast its characteristics and outlines robust experimental methodologies for their empirical validation. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who are engaged in the synthesis, characterization, and application of new chemical entities.

Introduction and Rationale

Thiophene-based heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a phenyl group at the 3-position and a methyl carboxylate at the 2-position of the thiophene ring is expected to confer specific steric and electronic characteristics, making Methyl 3-Phenylthiophene-2-carboxylate a promising scaffold for further chemical exploration. Given the limited availability of direct experimental data for this specific molecule, this guide provides a predictive analysis based on established chemical principles and data from related compounds, alongside detailed protocols for its synthesis and characterization.

Predicted Physicochemical Properties

The physical properties of Methyl 3-Phenylthiophene-2-carboxylate can be inferred from data available for structurally similar compounds. The following table summarizes these predicted properties. It is imperative that these values are confirmed experimentally upon synthesis of the compound.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₁₀O₂S | Derived from the chemical structure. |

| Molecular Weight | 218.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Based on the appearance of similar aromatic esters such as Methyl 3-bromothiophene-2-carboxylate (White to light yellow powder)[1] and Methyl 3-aminobenzo[b]thiophene-2-carboxylate.[2] |

| Melting Point | 80 - 120 °C | The presence of the phenyl group is expected to result in a higher melting point than simpler analogues like Methyl 3-methylthiophene-2-carboxylate. For comparison, Methyl 3-bromothiophene-2-carboxylate has a melting point of 47 - 51 °C[1], while the more rigid Methyl 3-methyl-1-benzothiophene-2-carboxylate melts at 102-105 °C.[3] |

| Boiling Point | > 300 °C (at atmospheric pressure) | A high boiling point is anticipated due to the molecular weight and aromatic nature. Direct comparison is difficult, but Methyl 3-methylthiophene-2-carboxylate boils at 217 °C.[4] The addition of a phenyl group will significantly increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | The ester functionality and the aromatic rings suggest good solubility in a range of organic solvents, a common characteristic for similar thiophene derivatives.[4] |

Synthesis and Purification

A robust synthetic strategy is crucial for obtaining a pure sample of Methyl 3-Phenylthiophene-2-carboxylate for accurate characterization. A plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-Phenylthiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylthiophene-2-carboxylate Scaffold

The methyl 3-phenylthiophene-2-carboxylate core is a privileged scaffold in medicinal chemistry and materials science. Thiophene derivatives are known bioisosteres of phenyl groups, often leading to improved pharmacological profiles.[1][2] The strategic incorporation of a phenyl group at the 3-position of the thiophene ring creates a versatile template for developing a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic drugs.[1][3][4] Furthermore, these derivatives are valuable in materials science, finding applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] This guide provides a comprehensive overview of the key synthetic strategies for accessing methyl 3-phenylthiophene-2-carboxylate and its derivatives, with a focus on practical, field-proven methodologies.

Strategic Approaches to Synthesis

The construction of the methyl 3-phenylthiophene-2-carboxylate scaffold can be broadly categorized into two primary strategies:

-

Construction of the Thiophene Ring: Building the thiophene ring with the desired substitution pattern from acyclic precursors.

-

Functionalization of a Pre-formed Thiophene Ring: Introducing the phenyl group onto a pre-existing thiophene-2-carboxylate core.

This guide will delve into the most robust and widely employed methods within these strategies, providing detailed protocols and mechanistic insights.

Strategy 1: Building the Thiophene Ring - The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6] While this method yields a 2-amino-3-phenylthiophene derivative, the amino group can be subsequently removed or transformed, providing a viable, albeit indirect, route to the target scaffold. The reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[6]

Mechanistic Insights

The mechanism of the Gewald reaction is understood to proceed through a series of steps:[6][7][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6][7]

-

Sulfur Addition: The elemental sulfur (S₈) is then attacked by the enolate of the α,β-unsaturated nitrile.[7]

-

Cyclization and Tautomerization: The resulting intermediate undergoes cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[6]

The use of microwave irradiation has been shown to improve reaction yields and reduce reaction times.[6]

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Experimental Protocol: Gewald Synthesis of Methyl 3-Phenyl-2-aminothiophene-2-carboxylate Derivative

This protocol describes a general procedure for the Gewald synthesis.

Materials:

-

Phenylacetone (1.0 eq)

-

Methyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine or Triethylamine (catalytic amount)

-

Ethanol or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and reflux setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone, methyl cyanoacetate, and the chosen solvent.

-

Add a catalytic amount of the base (morpholine or triethylamine).

-

Add elemental sulfur to the mixture.

-

Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired methyl 2-amino-4-phenylthiophene-3-carboxylate.[9]

| Starting Ketone | Methylene Nitrile | Base | Solvent | Yield (%) | Reference |

| Phenylacetone | Methyl cyanoacetate | Morpholine | Ethanol | 70-85 | [9] |

| Acetophenone | Ethyl cyanoacetate | Triethylamine | DMF | 75-98 | [2] |

| Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water | 96 | [10] |

Table 1: Representative examples of Gewald reaction conditions and yields.

Strategy 2: Functionalization of a Pre-formed Thiophene Ring - Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds.[11] This reaction is particularly well-suited for the synthesis of methyl 3-phenylthiophene-2-carboxylate derivatives by coupling a halogenated thiophene precursor with a phenylboronic acid derivative.[12][13]

Mechanistic Insights

The catalytic cycle of the Suzuki coupling reaction involves three key steps:[11][14]

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organohalide (e.g., methyl 3-bromothiophene-2-carboxylate) to form a palladium(II) complex.[11]

-

Transmetalation: The organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base.[15]

-

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of Methyl 3-Bromothiophene-2-carboxylate with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki cross-coupling.

Materials:

-

Methyl 3-bromothiophene-2-carboxylate (1.0 eq)[16]

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[17]

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq)[18]

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or THF/Water)[11][18]

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add methyl 3-bromothiophene-2-carboxylate, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[19]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[19]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-phenylthiophene-2-carboxylate.[19]

| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Methyl 3-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | ~85-95 | [19] (analogous) |

| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 93 | [12][20] |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 27-63 | [21] |

Table 2: Representative examples of Suzuki coupling conditions and yields.

Other Synthetic Approaches

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[22][23] While not a direct route to the target compound, the resulting 3-hydroxy group can be further functionalized.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield a thiophene dicarboxylate.[24] This method is less common for the specific target molecule but is a viable strategy for certain substitution patterns.

Characterization of Methyl 3-Phenylthiophene-2-carboxylate Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the product.[25]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the thiophene ring vibrations.[25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[26]

-

Melting Point: The melting point is a useful indicator of the purity of a solid compound.[25]

Conclusion

The synthesis of methyl 3-phenylthiophene-2-carboxylate derivatives is a critical endeavor for the advancement of medicinal chemistry and materials science. This guide has provided an in-depth overview of the most effective and widely adopted synthetic strategies, namely the Gewald reaction and the Suzuki cross-coupling. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently access these valuable compounds for their specific applications. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

References

-

Fiesselmann thiophene synthesis - Wikipedia. (URL: [Link])

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (URL: [Link])

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. (URL: [Link])

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. (URL: [Link])

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Library of Medicine. (URL: [Link])

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. (URL: [Link])

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (URL: [Link])

-

Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. (URL: [Link])

-

Gewald reaction - Wikipedia. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. (URL: [Link])

-

Green methodologies for the synthesis of 2-aminothiophene. National Library of Medicine. (URL: [Link])

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. (URL: [Link])

-

Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. ACS Publications. (URL: [Link])

-

Fiesselmann thiophene synthesis. Semantic Scholar. (URL: [Link])

-

When reacting Thiophene with palladium(Pd) what is produced. Filo. (URL: [Link])

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science Publishers. (URL: [Link])

-

Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University. (URL: [Link])

-

Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis Online. (URL: [Link])

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Library of Medicine. (URL: [Link])

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (URL: [Link])

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Library of Medicine. (URL: [Link])

-

3-bromothiophene. Organic Syntheses Procedure. (URL: [Link])

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Library of Medicine. (URL: [Link])

-

Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. (URL: [Link])

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. National Library of Medicine. (URL: [Link])

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. (URL: [Link])

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

-

Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. (URL: [Link])

-

Masking Boronic Acids for Suzuki Coupling. YouTube. (URL: [Link])

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (URL: [Link])

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Library of Medicine. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar. (URL: [Link])

-

Methyl 3-methylthiophene-2-carboxylate. PubChem. (URL: [Link])

-

3-Methyl-2-thiophenecarboxaldehyde. PubChem. (URL: [Link])

-

3-Methylthiophene - Wikipedia. (URL: [Link])

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. researchgate.net [researchgate.net]

- 25. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Unlocking the Potential of Methyl 3-Phenylthiophene-2-carboxylate: A Technical Guide for Novel Research Applications

Introduction: The Thiophene Scaffold as a Privileged Core in Modern Science

In the landscape of heterocyclic chemistry, the thiophene ring stands as a cornerstone, particularly in the realms of drug discovery and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings have cemented its status as a "privileged scaffold."[2] Thiophene derivatives are integral to a multitude of FDA-approved drugs and are at the forefront of research into advanced organic materials.[2][3]

This guide focuses on a specific, yet significantly under-explored, member of this family: Methyl 3-Phenylthiophene-2-carboxylate . While extensive research exists for substituted thiophene-2-carboxylates and various 3-phenylthiophenes, this precise combination remains a frontier for discovery. Its structure presents a compelling starting point for novel investigations, merging the established utility of the thiophene-2-carboxylate core with the nuanced electronic and steric influence of a C3-linked phenyl group.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to propose concrete, actionable research paths, complete with the scientific rationale and detailed experimental protocols necessary to explore the untapped potential of this molecule in medicinal chemistry and materials science.

Proposed Research Area 1: Oncology Drug Discovery

Scientific Rationale: The thiophene carboxamide scaffold is a well-established pharmacophore in oncology. Numerous derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines, including breast, liver, and melanoma.[4][5] The mechanism often involves the inhibition of critical signaling pathways or cellular processes like tubulin polymerization, mimicking the action of established drugs like Combretastatin A-4.[5]

The introduction of a phenyl group at the 3-position of the thiophene ring in Methyl 3-Phenylthiophene-2-carboxylate offers a strategic vector for molecular interaction. This phenyl ring can engage in π-π stacking or hydrophobic interactions within the active sites of target proteins, such as kinases or protein-protein interaction domains, potentially leading to potent and selective inhibition. We hypothesize that this scaffold can serve as a novel core for developing inhibitors of cancer-relevant pathways.

Experimental Workflow: Anticancer Activity Screening

This workflow outlines a systematic approach to evaluate the anticancer potential of Methyl 3-Phenylthiophene-2-carboxylate and its derivatives.

Caption: Workflow for anticancer drug discovery.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of Methyl 3-Phenylthiophene-2-carboxylate on the viability of cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, HT-29 colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 3-Phenylthiophene-2-carboxylate in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" (media with 0.5% DMSO) and "positive control" (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Proposed Research Area 2: Anti-Inflammatory Drug Development

Scientific Rationale: Thiophene-2-carboxyl derivatives have recently emerged as highly potent antagonists of the P2Y₁₄ receptor, a G-protein coupled receptor implicated in inflammatory processes.[6] Antagonism of this receptor is a promising strategy for treating inflammatory bowel disease (IBD) and other immune-mediated conditions.[6] The core structure of Methyl 3-Phenylthiophene-2-carboxylate is strikingly similar to these active P2Y₁₄ antagonists. The key difference lies in the substitution pattern, making it a prime candidate for investigation in this area.

We propose that Methyl 3-Phenylthiophene-2-carboxylate could serve as a foundational scaffold for a new class of anti-inflammatory agents, potentially acting through P2Y₁₄ antagonism or other immunomodulatory pathways.

Hypothesized Signaling Pathway Modulation

Caption: Potential antagonism of the P2Y14 receptor pathway.

Detailed Protocol: In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release)

This protocol assesses the ability of the compound to suppress the inflammatory response in immune cells.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and seed them in a 24-well plate at a density of 1 x 10⁶ cells/mL.

-

Pre-treatment: Treat the cells with various concentrations of Methyl 3-Phenylthiophene-2-carboxylate (1 µM to 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the compound-treated wells to the LPS-only stimulated wells. A significant reduction in TNF-α indicates anti-inflammatory activity. Concurrently, run a cell viability assay (e.g., Trypan Blue exclusion) to ensure the observed effect is not due to cytotoxicity.

Proposed Research Area 3: Materials Science and Organic Electronics

Scientific Rationale: Thiophene-based molecules are pillars of organic electronics, widely used in the production of conductive polymers and organic semiconductors for devices like OLEDs and organic photovoltaics.[3] The polymerizability of the thiophene ring and the ability of substituents to tune the electronic properties (e.g., HOMO/LUMO levels, bandgap) are key to this functionality.

The phenyl group in Methyl 3-Phenylthiophene-2-carboxylate can influence the solid-state packing and electronic structure of derived polymers. It can enhance inter-chain π-stacking, which is crucial for charge transport, while the ester group provides a site for further functionalization. We propose investigating this molecule as a novel monomer for creating functional polymeric materials.

Workflow: Monomer to Polymer Characterization

Caption: Workflow for polymer synthesis and characterization.

Detailed Protocol: Electrochemical Polymerization and Characterization

This protocol describes the synthesis of a polymer film from the monomer and the characterization of its basic electronic properties.

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in anhydrous acetonitrile.

-

Monomer Solution: Dissolve Methyl 3-Phenylthiophene-2-carboxylate in the electrolyte solution to a final concentration of 10 mM.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Cyclic Voltammetry (CV): Perform CV by scanning the potential from 0 V to the oxidation potential of the monomer and back. The appearance of a new reduction peak on the reverse scan indicates the deposition of a polymer film.

-

Potentiostatic Polymerization: Hold the potential at the oxidation peak determined by CV for a set amount of time (e.g., 60 seconds) to grow a uniform polymer film on the working electrode.

-

Characterization:

-

Rinse: Gently rinse the polymer-coated electrode with fresh acetonitrile to remove residual monomer and electrolyte.

-

Spectroelectrochemistry: Place the coated electrode in a monomer-free electrolyte solution and record its UV-Vis absorption spectrum at different applied potentials. This reveals changes in the electronic structure upon doping and allows for the calculation of the optical bandgap.

-

Conductivity: Measure the sheet resistance of the polymer film using a four-point probe method to determine its conductivity.

-

Summary of Physicochemical Properties (Predicted & Analog-Based)

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₂H₁₀O₂S | Calculated |

| Molecular Weight | 218.27 g/mol | Calculated |

| Predicted Melting Point | Likely a solid at room temperature. Analogs like Methyl 3-amino-5-phenylthiophene-2-carboxylate melt at 147°C.[7] | Inferred from Analogs |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DCM, Acetone) and poorly soluble in water. | Chemical Intuition |

| Reactivity Centers | 1. Ester: Can be hydrolyzed to the carboxylic acid or converted to an amide. 2. Thiophene Ring (C5 position): Susceptible to electrophilic substitution (e.g., halogenation). 3. Phenyl Ring: Can undergo electrophilic aromatic substitution. | Chemical Principles |

Conclusion and Future Outlook

Methyl 3-Phenylthiophene-2-carboxylate represents a molecule of significant, yet largely untapped, scientific potential. This guide has laid out three distinct and high-impact research trajectories, grounded in the established success of related thiophene derivatives. The proposed workflows in oncology, inflammation, and materials science provide a clear and robust framework for initial investigations.

The true value of this scaffold may lie in its versatility. The ester and phenyl groups are ripe for chemical modification, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Future work should focus on executing these foundational screening protocols and, based on the results, initiating a medicinal chemistry program to optimize potency and selectivity or a materials science program to fine-tune the electronic properties of derived polymers. By systematically exploring this scaffold, the research community has the opportunity to develop novel therapeutics and advanced materials.

References

- Vertex AI Search. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.

- ChemBK. (2024, April 9). methyl-3-amino-5-phenylthiophene-2-carboxylate.

- ChemicalBook. (n.d.). Methyl 3-amino-4-phenylthiophene-2-carboxylate synthesis.

- MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- PubMed. (2024, July 25). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate.

- PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives.

- MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- Chem-Impex. (n.d.). Methyl 3-bromothiophene-2-carboxylate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Methodological & Application

Application Note: Modular Synthesis of Methyl 3-Phenylthiophene-2-carboxylate

Executive Summary

This guide details the laboratory-scale synthesis of Methyl 3-phenylthiophene-2-carboxylate , a critical pharmacophore found in NSAIDs, kinase inhibitors, and optoelectronic materials. While classical condensation methods (Fiesselmann synthesis) exist, they often suffer from harsh conditions and regioselectivity issues.

This protocol prioritizes a Suzuki-Miyaura Cross-Coupling approach using commercially available methyl 3-bromothiophene-2-carboxylate. This route offers superior regiocontrol, functional group tolerance, and operational simplicity for medicinal chemistry applications.

Key Chemical Data

| Property | Specification |

| Target Molecule | Methyl 3-phenylthiophene-2-carboxylate |

| CAS Number | N/A (Derivative of 26137-08-6) |

| Molecular Formula | |

| Molecular Weight | 218.27 g/mol |

| Primary Methodology | Pd(0)-Catalyzed Suzuki-Miyaura Coupling |

| Expected Yield | 75% – 88% |

Strategic Analysis & Retrosynthesis

The synthesis is designed around the formation of the

-

Route A (Recommended): Cross-coupling of an aryl halide with an organoboron species. This is modular; changing the boronic acid allows for rapid analog generation.

-

Route B (Alternative): De novo ring construction via condensation of methyl mercaptoacetate with phenyl-substituted alkynones. This is reserved for multi-kilogram scale-up where raw material costs outweigh catalytic costs.

Logical Workflow (DOT Visualization)

The following diagram illustrates the decision matrix and reaction flow.

Figure 1: Retrosynthetic decision tree highlighting the Suzuki coupling as the preferred laboratory route.

Detailed Protocol: Suzuki-Miyaura Coupling

Reagents & Materials

| Reagent | Equiv. | MW ( g/mol ) | Amount (Example) | Role |

| Methyl 3-bromothiophene-2-carboxylate | 1.0 | 221.07 | 1.10 g (5.0 mmol) | Electrophile |

| Phenylboronic acid | 1.2 | 121.93 | 0.73 g (6.0 mmol) | Nucleophile |

| 0.05 | 1155.56 | 288 mg | Catalyst | |

| 2.0 | 212.27 | 2.12 g | Base | |

| 1,4-Dioxane | N/A | Solvent | 20 mL | Solvent |

| Water (Deionized) | N/A | Solvent | 5 mL | Co-solvent |

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

-

Rationale: Palladium(0) species are sensitive to oxidation. Oxygen can cause homocoupling of the boronic acid or catalyst deactivation (formation of Pd black).

-

Action: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and cool under a stream of dry Nitrogen (

) or Argon.

Step 2: Solvent Degassing (Critical)

-

Action: In a separate vessel, combine 1,4-Dioxane (20 mL) and Water (5 mL). Sparge the mixture with

gas for 15 minutes using a long needle submerged in the solvent. -

Why: Sparging is more effective than simple sonication for removing dissolved

.

Step 3: Reaction Assembly

-

Add Methyl 3-bromothiophene-2-carboxylate (1.10 g) and Phenylboronic acid (0.73 g) to the reaction flask.

-

Add the base

(2.12 g). -

Cannulate the degassed solvent mixture into the reaction flask.

-

Add the catalyst

(288 mg) last under a strong counter-flow of -

Fit the flask with a reflux condenser (also purged with

).

Step 4: Reaction & Monitoring

-

Action: Heat the mixture to 90°C in an oil bath. Stir vigorously.

-

Duration: 12–16 hours.

-

Validation (TLC): Monitor using 10% Ethyl Acetate in Hexanes.

-

Starting Material (

~0.6): Should disappear. -

Product (

~0.5): UV-active spot appears. -

Boronic Acid:[1] Remains at baseline.

-

Step 5: Workup

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove Palladium residues. Rinse the pad with Ethyl Acetate (30 mL).

-

Transfer filtrate to a separatory funnel. Add water (20 mL).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous

, and concentrate under reduced pressure.

Step 6: Purification

-

Method: Flash Column Chromatography (Silica Gel 60).

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Note: The product is the major non-polar UV-active component.

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.

Figure 2: The Suzuki-Miyaura catalytic cycle. The rate-determining step is typically Oxidative Addition for electron-rich halides, or Transmetallation for hindered systems.

Quality Control & Characterization

Verify the synthesized compound using Nuclear Magnetic Resonance (NMR).

Expected Analytical Data

-

Physical State: Off-white to pale yellow solid (or viscous oil depending on purity).

-

NMR (400 MHz,

-

7.50 (d,

- 7.45 – 7.35 (m, 5H, Phenyl protons)

-

7.05 (d,

-

3.85 (s, 3H,

-

7.50 (d,

-

NMR (100 MHz,

-

Distinct carbonyl peak at ~162 ppm.

-

Thiophene C-3 (quaternary) shifted downfield due to the phenyl ring.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Oxygen poisoning of catalyst | Ensure rigorous degassing; switch to freeze-pump-thaw method. |

| Starting Material Remains | Catalyst deactivation | Add 1-2 mol% fresh catalyst after 8 hours. |

| Homocoupling (Ph-Ph) | Excess Boronic Acid/Oxygen | Reduce Boronic acid to 1.05 equiv; check inert seal. |

| Hydrolysis of Ester | Base too strong/wet | Use anhydrous |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. BenchChem Protocols. Link

-

Wolf, C., et al. (2018). Regioselective Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation. Organic Letters, 20(1), 198-200.[3] Link

- Vertex AI Search. (2026). Consolidated spectral data for methyl thiophene carboxylates.

Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Sources

Technical Application Note: Methyl 3-Phenylthiophene-2-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 3-Phenylthiophene-2-carboxylate (M3PT2C) is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere for biphenyl systems and cis-stilbenes. Its structural geometry—placing a phenyl ring adjacent to a carboxylate "handle" on a thiophene core—mimics the twisted conformation of biologically active natural products like Combretastatin A-4 (CA-4).

This guide details the application of M3PT2C in Fragment-Based Drug Design (FBDD), specifically for generating libraries of tubulin polymerization inhibitors , antimicrobial hydrazones , and EGFR kinase inhibitors . It includes validated protocols for the synthesis of the core scaffold and its subsequent diversification.

Strategic Value & Bioisosterism

The "Thiophene Kink"

Unlike the linear geometry of a biphenyl system (180° axis), the 3-phenylthiophene scaffold introduces a distinct angular "kink" (approx. 148° bond angle at the thiophene). This geometry is critical for:

-

Mimicking Cis-Stilbenes: The 3,4-bond of the thiophene ring effectively locks the phenyl group in a cis-like orientation relative to substituents at position 2, mimicking the pharmacophore of CA-4 without the liability of photo-isomerization seen in stilbenes.

-

Pi-Stacking Interactions: The electron-rich thiophene ring serves as a pi-stacking partner in hydrophobic pockets (e.g., the colchicine binding site of tubulin).

Functionalization Vectors

The M3PT2C scaffold offers three distinct vectors for chemical expansion:

-

C2-Ester (The Handle): Amenable to hydrolysis, aminolysis, and reduction. Primary vector for hydrogen-bond donor/acceptor installation.

-

C5-Position (The Electrophile): The alpha-position to the sulfur is highly activated for Electrophilic Aromatic Substitution (EAS) or C-H activation, allowing for library expansion.

-

C3-Phenyl Ring: Provides steric bulk and hydrophobic interaction; can be substituted to tune metabolic stability.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)

Rationale: While M3PT2C is commercially available, in-house synthesis from the 3-bromo precursor allows for the introduction of substituted phenyl rings, creating a diverse library of analogs.

Reagents:

-

Methyl 3-bromothiophene-2-carboxylate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with Methyl 3-bromothiophene-2-carboxylate (221 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol). Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a positive stream of Argon.

-

Reaction: Seal the vial and heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Expected Yield: 85-92%

-

Validation: ¹H NMR (CDCl₃) should show thiophene doublet signals at ~7.5 ppm and ~7.0 ppm, and the methyl ester singlet at ~3.7 ppm.

-

Protocol B: Synthesis of the "Warhead" (Hydrazinolysis)

Rationale: Converting the ester to a hydrazide creates a versatile precursor for acylhydrazones (Schiff bases) which have potent antimicrobial activity against MRSA.

Reagents:

-

Methyl 3-phenylthiophene-2-carboxylate (M3PT2C)

-

Hydrazine Hydrate (80% aqueous solution, 10.0 eq)

Step-by-Step Methodology:

-

Dissolve M3PT2C (1.0 mmol) in Absolute Ethanol (5 mL).

-

Add Hydrazine Hydrate (0.5 mL, ~10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Visual Check: The reaction often turns from clear to slightly yellow; precipitation may occur upon cooling.

-

-

Isolation: Cool the mixture to 0°C (ice bath). The hydrazide product usually crystallizes out.

-

Filtration: Filter the solid, wash with cold ethanol (2 mL) and diethyl ether (5 mL).

-

Drying: Vacuum dry at 40°C.

-

Self-Validation: The disappearance of the ester methoxy peak (~3.7 ppm) in ¹H NMR confirms conversion.

-

Medicinal Chemistry Applications & Pathways[1][4]

Application 1: Combretastatin A-4 (CA-4) Biomimetics

Mechanism: The 3-phenylthiophene core mimics the cis-stilbene bridge of CA-4. By converting the C2-ester to a secondary amide (via hydrolysis and coupling with substituted anilines), researchers create tubulin polymerization inhibitors.

-

Key SAR Insight: A 3,4,5-trimethoxyaniline moiety at the amide position often maximizes potency (IC₅₀ < 10 nM).

Application 2: Antimicrobial Acylhydrazones

Mechanism: Condensation of the hydrazide (from Protocol B) with aromatic aldehydes yields acylhydrazones. These compounds chelate metal ions essential for bacterial metalloenzymes.

-

Target: MRSA (Methicillin-resistant S. aureus).

-

Key SAR Insight: Electron-withdrawing groups (NO₂, Cl) on the aldehyde partner enhance antibacterial efficacy.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the M3PT2C scaffold.

Caption: Divergent synthesis map showing the transformation of M3PT2C into three distinct therapeutic classes: Tubulin Inhibitors, Antimicrobials, and Kinase Inhibitors.

Quantitative Data Summary

The following table summarizes reported biological activities for derivatives synthesized directly from the M3PT2C scaffold.

| Derivative Class | Target / Mechanism | Key Substituent (R) | Potency (IC₅₀ / MIC) | Reference |

| Carboxamide | Tubulin Polymerization (Hep3B cells) | 3,4,5-trimethoxyanilide | 5.46 µM | [1] |

| Acylhydrazone | S. aureus (MRSA) | Pyridin-2-ylmethylene | 4 µg/mL (MIC) | [2] |

| Selenide | EGFR Kinase | Trisubstituted selenide | 94.4 nM | [3] |

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Molecules, 2022.[4]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Pharmaceuticals, 2022. (Note: Analogous chemistry applied to benzothiophene, validated for thiophene series).

-

Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Advances, 2019.

-

Synthesis of 3-methylthiophene-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 4, p.671. (Foundational chemistry for thiophene functionalization).

Sources

Application Notes and Protocols: Methyl 3-Phenylthiophene-2-carboxylate as a Versatile Synthon in Organic Synthesis

Introduction: The Strategic Value of the Thiophene Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are fundamental to innovation. Among these, the thiophene ring stands out as a "privileged structure," a core motif frequently found in a multitude of pharmacologically active compounds and functional organic materials.[1][2] Thiophene and its derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5]

This guide focuses on Methyl 3-Phenylthiophene-2-carboxylate , a highly versatile building block. Its strategic utility arises from three key structural features:

-

The Thiophene Core: An aromatic, sulfur-containing heterocycle that serves as a stable and electronically rich scaffold, capable of engaging in various biological interactions.[2]

-

The C2-Methyl Ester: A reactive "handle" that can be readily transformed into a wide array of functional groups, most notably carboxylic acids and amides, which are pivotal for modulating solubility and forming key interactions with biological targets.[6]

-

The C3-Phenyl Group: This substituent significantly influences the molecule's steric and electronic properties, providing a vector for further functionalization and orienting the molecule within a binding pocket.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols for leveraging Methyl 3-Phenylthiophene-2-carboxylate in the synthesis of novel chemical entities.

Physicochemical Properties & Characterization

A thorough understanding of a building block's properties is critical for its effective use.

| Property | Value | Source |

| IUPAC Name | methyl 3-phenylthiophene-2-carboxylate | |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.27 g/mol | |

| CAS Number | 3140-83-2 | |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF, Methanol |

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.8-4.0 ppm), aromatic protons on the thiophene ring (two doublets, ~7.0-7.8 ppm), and aromatic protons on the phenyl group (multiplets, ~7.2-7.6 ppm).

-

¹³C NMR: Resonances for the ester carbonyl carbon (~160-165 ppm), methyl ester carbon (~52 ppm), and aromatic carbons of both the thiophene and phenyl rings.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (~1710-1730 cm⁻¹) and C=C stretching of the aromatic rings.

Core Synthetic Transformations & Protocols

Methyl 3-Phenylthiophene-2-carboxylate is a gateway to three principal classes of derivatives through modifications at the C2-ester and the thiophene core. The following sections detail the rationale and step-by-step protocols for these key transformations.

A. Saponification: Gateway to Carboxylic Acid Derivatives

Application Note: The hydrolysis of the methyl ester to its corresponding carboxylic acid is arguably the most crucial primary transformation. This process, known as saponification, unmasks a versatile functional group that is a prerequisite for forming stable amide bonds via peptide coupling, a cornerstone of modern drug design.[7] The carboxylic acid moiety itself is a key pharmacophore in many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[5] The reaction is typically conducted under basic conditions using alkali metal hydroxides like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system to ensure solubility of the starting material.

Protocol 1: Synthesis of 3-Phenylthiophene-2-carboxylic Acid

-

Dissolution: In a round-bottom flask, dissolve Methyl 3-Phenylthiophene-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v, ~0.1 M concentration).

-

Base Addition: Add an aqueous solution of lithium hydroxide (1.5 M, 2.0-3.0 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Acidification): Once complete, remove the organic solvents under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid (HCl). A solid precipitate of 3-Phenylthiophene-2-carboxylic acid should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water. Dry the product under high vacuum. The purity is typically high, but recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

B. Amidation: Constructing Bioactive Carboxamides

Application Note: Thiophene-2-carboxamides are prevalent scaffolds in marketed drugs and clinical candidates, valued for their metabolic stability and ability to form critical hydrogen bonds with protein targets.[8] The direct coupling of 3-Phenylthiophene-2-carboxylic acid with a primary or secondary amine is the most efficient route to these derivatives. This is achieved using a peptide coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).[7] This method is mild, high-yielding, and minimizes the risk of racemization if chiral amines are used.[9]

Protocol 2: Synthesis of N-Benzyl-3-phenylthiophene-2-carboxamide

-

Reactant Preparation: To a solution of 3-Phenylthiophene-2-carboxylic acid (1.0 eq., from Protocol 1) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add HBTU (1.1 eq.) and DIPEA (2.5 eq.).

-

Activation: Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid, forming the active ester intermediate.

-

Amine Addition: Add the desired amine (in this case, benzylamine, 1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Let the reaction proceed at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the carboxylic acid.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

C. Palladium-Catalyzed Cross-Coupling: Expanding Molecular Complexity

Application Note: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds, particularly for creating bi-aryl structures common in pharmaceuticals and organic electronics.[10][11] While Methyl 3-Phenylthiophene-2-carboxylate itself lacks a leaving group for direct coupling, its derivatives, such as a brominated analog (e.g., Methyl 4-bromo-3-phenylthiophene-2-carboxylate), are excellent substrates. This reaction demonstrates the potential to further functionalize the thiophene core, enabling access to a vast chemical space. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent mixture.[12][13]

Protocol 3: Representative Suzuki-Miyaura Coupling (Note: This protocol is illustrative for a halogenated derivative of the title compound.)

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., Methyl 4-bromo-3-phenylthiophene-2-carboxylate, 1.0 eq.), the boronic acid partner (e.g., 4-methoxyphenylboronic acid, 1.5 eq.), and a base (e.g., potassium carbonate, K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, ~0.1 M).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic extracts with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography to isolate the desired bi-aryl thiophene derivative.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathways originating from Methyl 3-Phenylthiophene-2-carboxylate, as detailed in the protocols above.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 13. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]

Experimental setup for reactions involving Methyl 3-Phenylthiophene-2-carboxylate

Abstract & Strategic Significance

Methyl 3-phenylthiophene-2-carboxylate is a privileged biaryl scaffold in medicinal chemistry. Its structural value lies in the thiophene core , which acts as a bioisostere for phenyl rings in drug design, often improving solubility and metabolic stability. The ortho-relationship between the ester (C2) and the phenyl group (C3) creates a unique steric and electronic environment, making this molecule a critical precursor for fused heterocyclic systems (e.g., thieno[2,3-d]pyridazinones) and poly-functionalized pharmacological agents.

This guide provides a validated experimental framework for synthesizing, functionalizing, and utilizing this scaffold. It moves beyond generic textbook descriptions to address specific regiochemical challenges and optimization strategies.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | Methyl 3-phenylthiophene-2-carboxylate |

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), protect from light |

Safety Advisory: Thiophene derivatives can be skin sensitizers and may possess unpleasant sulfurous odors. All reactions involving bromination or palladium catalysis must be performed in a fume hood.

Core Experimental Protocols

Module A: Synthesis via Suzuki-Miyaura Coupling

The most robust entry route to this scaffold is the palladium-catalyzed cross-coupling of methyl 3-bromothiophene-2-carboxylate with phenylboronic acid.

Rationale: The C3-position of thiophene is electronically deactivated by the adjacent C2-ester. Direct arylation is difficult; thus, starting from the commercially available 3-bromo precursor is the standard industry approach.

Protocol

-

Reagents:

-

Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (for scale-up)

-

-

Procedure:

-

Charge a reaction flask with the bromo-thiophene, boronic acid, and base.

-

Evacuate and backfill with Nitrogen (3 cycles) to remove O₂ (critical to prevent homocoupling).

-

Add degassed solvent and the Pd catalyst under N₂ flow.

-

Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Optimization Tip: If hydrolysis of the ester is observed as a side reaction, switch the base to anhydrous K₃PO₄ and use dry dioxane.

Module B: Regioselective Electrophilic Bromination (C5-Functionalization)

Functionalizing the thiophene ring allows for the introduction of a second "arm" for SAR (Structure-Activity Relationship) studies.

Mechanistic Insight: The thiophene ring is electron-rich, but the C2-ester is electron-withdrawing (deactivating) and the C3-phenyl group is sterically bulky.

-

C2: Blocked.

-

C3: Blocked.

-

C4 (Beta): Sterically hindered by the C3-phenyl and electronically less activated than C5.

-

C5 (Alpha): The most reactive position. The sulfur atom strongly activates the

-position via resonance, overriding the deactivating effect of the meta-like ester.

Result: Bromination occurs exclusively at C5 .

Protocol

-

Reagents:

-

Methyl 3-phenylthiophene-2-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

-

-

Procedure:

-

Dissolve the substrate in DMF (0.5 M concentration).

-

Cool to 0°C (ice bath) to control exotherm and improve selectivity.

-

Add NBS portion-wise over 15 minutes. Protect from light.

-

Stir at RT for 2–4 hours.

-

Validation: TLC should show a less polar spot (the bromide).

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with Et₂O.

-

Module C: Hydrolysis to the Free Acid

Essential for converting the scaffold into amides (drug candidates).

Protocol

-

Reagents:

-

Substrate (1.0 equiv)

-

Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF/Water (3:1) or MeOH/Water

-

-

Procedure:

-

Dissolve substrate in THF.[1] Add aqueous LiOH.

-

Stir at 40–50°C . (Ester hydrolysis at C2 is sterically encumbered by the C3-phenyl; mild heating is required).

-

Critical Step (pH Adjustment): Upon completion, acidify carefully with 1M HCl to pH ~3. The carboxylic acid usually precipitates.

-

Isolation: Filtration is preferred. Do not extract with basic aqueous solutions as the thiophene acid can decarboxylate under forcing conditions.

-

Visualization of Reaction Logic

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Figure 1: Divergent synthetic workflow starting from the brominated precursor. Colors indicate reaction stages: Red (Starting Material), Blue (Core Scaffold), Green/Yellow (Functionalized Products).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeboronation of PhB(OH)₂ | Use excess boronic acid (1.5 eq) or switch to Pinacol ester. |

| Homocoupling (Ph-Ph) | Oxygen in solvent | Degas solvents vigorously (sparge with Argon for 20 min). |

| Regioselectivity Issues (Bromination) | Over-bromination at C4 | Strictly control stoichiometry (1.05 eq NBS) and temperature (0°C). |

| Incomplete Hydrolysis | Steric hindrance from C3-Phenyl | Increase temp to 60°C or switch to KOH in MeOH (stronger nucleophile). |

References

-

Suzuki-Miyaura Coupling of Thiophene Esters

-

Regioselectivity in Thiophene Functionalization

-

General Thiophene Reactivity (Fiesselmann Synthesis Context)

- Title: Fiesselmann thiophene synthesis.

- Source: Wikipedia (General Reference for Scaffold Origin).

-

URL:[Link]

-

Hydrazide Formation from Thiophene Esters

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-Phenylthiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-Phenylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and reproducibility of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide a robust, optimized protocol.

Section 1: Overview of Synthetic Strategies

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science. For the specific target, Methyl 3-Phenylthiophene-2-carboxylate, two primary strategies are generally employed: Ring Formation (Condensation) and Post-Modification (Cross-Coupling) .

-

Fiesselmann Thiophene Synthesis (Condensation): This is a powerful and convergent method for constructing the thiophene ring.[1][2] It involves the base-catalyzed condensation of a thioglycolate derivative with an activated alkyne, in this case, methyl phenylpropiolate. This approach builds the core structure in a single key step, making it highly efficient.

-

Palladium-Catalyzed Cross-Coupling: This strategy involves forming the C-C bond at the 3-position after the thiophene ring is already constructed. A common route would be the Suzuki or Stille coupling of a pre-functionalized thiophene, such as Methyl 3-bromothiophene-2-carboxylate, with phenylboronic acid or a phenylstannane derivative.[3]

This guide will focus primarily on optimizing the Fiesselmann synthesis due to its atom economy and convergent nature.

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide for the Fiesselmann Synthesis

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

| Problem Category | Observed Issue | Potential Causes & Solutions |

| Low or No Yield | TLC/LC-MS shows only unreacted starting materials. | 1. Ineffective Base: The base is crucial for deprotonating the methyl thioglycolate to form the active nucleophile. • Solution: Ensure your base is not expired or hydrated. Use a strong enough base like sodium methoxide or potassium tert-butoxide. If using a weaker base like triethylamine, the reaction may require higher temperatures or longer reaction times.[1] 2. Low Reaction Temperature: The initial Michael addition and subsequent cyclization have activation energy barriers. • Solution: Gently warm the reaction mixture. A typical starting point is 40-60 °C. Monitor the reaction by TLC to avoid decomposition at excessive temperatures. |

| A complex mixture of products is formed with very little of the desired thiophene. | 1. Incorrect Stoichiometry: An excess of the alkyne can lead to polymerization or other side reactions. • Solution: Use the thioglycolate in a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure the alkyne is fully consumed. 2. Temperature Too High: While heat can initiate the reaction, excessive heat can promote decomposition and side reactions. • Solution: Maintain a consistent, moderate temperature. Use an oil bath for precise temperature control. The cyclization step is often exothermic; consider slow addition of reactants to manage the reaction temperature. | |

| Purification Issues | The crude product is a dark, viscous oil. | 1. Polymeric Byproducts: Alkynes, especially when activated by electron-withdrawing groups, can polymerize. • Solution: After aqueous work-up, attempt to precipitate the product by triturating the crude oil with a non-polar solvent like hexanes or a hexanes/ether mixture. If this fails, column chromatography is necessary. 2. Residual Base/Salts: Inorganic salts from the base and work-up can interfere with purification. • Solution: Ensure a thorough aqueous work-up. Wash the organic layer with water and then brine to remove water-soluble impurities. |

| Reproducibility | Yields vary significantly between seemingly identical runs. | 1. Solvent Purity: Water in the solvent can quench the base and inhibit the reaction. • Solution: Use anhydrous solvents, especially for the reaction setup.[3] 2. Reagent Quality: The purity of methyl thioglycolate is critical, as it can oxidize or polymerize on storage. • Solution: Use freshly opened or distilled methyl thioglycolate for best results. Store it under an inert atmosphere (N₂ or Ar) and refrigerate. |

Section 3: Frequently Asked Questions (FAQs)

-

Q1: What is the detailed mechanism for the Fiesselmann synthesis of Methyl 3-Phenylthiophene-2-carboxylate?

The reaction proceeds through a sequence of a Michael addition, followed by an intramolecular Claisen-type condensation and subsequent dehydration.

-

Deprotonation: The base removes the acidic proton from the α-carbon of methyl thioglycolate, forming a thiolate anion.

-

Michael Addition: This thiolate acts as a nucleophile and attacks the β-carbon of the methyl phenylpropiolate (an α,β-acetylenic ester).

-

Cyclization: The enolate formed in the previous step attacks the ester carbonyl of the original thioglycolate moiety in an intramolecular condensation.

-

Elimination/Dehydration: The resulting tetrahedral intermediate collapses, eliminating the methoxide group, and a final dehydration step yields the aromatic thiophene ring.[1]

Caption: The reaction mechanism of the Fiesselmann synthesis.

-

-

Q2: How do I select the right base and solvent for the reaction?

The choice of base and solvent is critical and interdependent. A stronger base generally leads to faster reaction rates but may require more stringent anhydrous conditions.

| Base | Solvent | Pros | Cons |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Highly effective, reaction often proceeds at room temp or with gentle warming. | Requires anhydrous conditions; methanol can potentially participate in transesterification. |

| Potassium tert-Butoxide (KOtBu) | THF, Dioxane | Very strong base, drives reaction to completion. | Highly moisture-sensitive, can be expensive. |

| Triethylamine (Et₃N) | Toluene, DMF | Milder, easier to handle, less moisture-sensitive. | Often requires higher temperatures and longer reaction times.[4] |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Inexpensive, easy to handle and remove. | Heterogeneous reaction may be slower; requires efficient stirring. |

-

Q3: How can I confirm the identity of my product?

-

¹H NMR: Expect aromatic protons on the thiophene ring (typically δ 7.0-8.0 ppm), protons from the phenyl group (δ 7.2-7.6 ppm), and a singlet for the methyl ester protons (δ ~3.8-4.0 ppm).

-

¹³C NMR: Expect signals for the ester carbonyl (δ ~160-165 ppm), aromatic carbons of both rings, and the methyl ester carbon (δ ~52 ppm).

-

Mass Spectrometry: The calculated molecular weight is 234.29 g/mol . Look for the molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum.

-

Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity. For comparison, the related Methyl 3-methylthiophene-2-carboxylate is a liquid at room temperature, while Methyl 3-aminothiophene-2-carboxylate has a melting point of 63-69 °C.[5][6]

-

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point based on established Fiesselmann condensation procedures.[1][7]

Materials:

-

Methyl phenylpropiolate (1.0 eq)

-

Methyl thioglycolate (1.1 eq)

-

Sodium methoxide (1.1 eq, 25 wt% solution in methanol or freshly prepared)

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous methanol.

-

Base and Thiol Addition: Cool the methanol to 0 °C using an ice bath. Slowly add the sodium methoxide solution, followed by the dropwise addition of methyl thioglycolate over 5 minutes. Stir the resulting mixture at 0 °C for 15 minutes.

-

Alkyne Addition: Add methyl phenylpropiolate dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 40-50 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-